molecular formula C7H7BF2O3 B1591389 (3,5-Difluoro-4-methoxyphenyl)boronic acid CAS No. 208641-98-9

(3,5-Difluoro-4-methoxyphenyl)boronic acid

Cat. No. B1591389
M. Wt: 187.94 g/mol
InChI Key: JJRIEFCRGWHLES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Difluoro-4-methoxyphenyl)boronic acid (DFMPA) is an important organic compound that has been widely used in various scientific research applications. It is a versatile boronic acid derivative that can be used in a variety of reactions, including Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling. DFMPA has also been used in the synthesis of bioactive molecules and pharmaceuticals. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions for DFMPA.

Scientific Research Applications

Fluorescence Studies and Quenching One area of research involving boronic acid derivatives, including compounds similar to (3,5-Difluoro-4-methoxyphenyl)boronic acid, focuses on fluorescence quenching. A study by Geethanjali et al. (2015) explores the fluorescence quenching of boronic acid derivatives in alcohols, using aniline as a quencher. This research contributes to understanding the photophysical properties and potential applications of these compounds in fluorescence-based technologies (H. S. Geethanjali et al., 2015).

Synthesis and Chemical Properties Boronic acids, like (3,5-Difluoro-4-methoxyphenyl)boronic acid, are also studied for their synthesis and chemical properties. Nishihara et al. (2002) discuss the formation of tetraarylpentaborates from the reaction of arylboronic acids with an aryloxorhodium complex. This research provides insights into the complex formation and chemical properties of boronic acid derivatives, highlighting their potential in synthetic chemistry (Y. Nishihara, Kyoko Nara, K. Osakada, 2002).

Photophysical Properties Analysis Research on the photophysical properties of boronic acid derivatives, similar to (3,5-Difluoro-4-methoxyphenyl)boronic acid, is also significant. Muddapur et al. (2016) examine the photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA), a compound structurally related to (3,5-Difluoro-4-methoxyphenyl)boronic acid. This study provides insights into the behavior of these compounds in various solvents, contributing to the understanding of their potential applications in optoelectronic devices and sensors (G. V. Muddapur et al., 2016).

properties

IUPAC Name

(3,5-difluoro-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRIEFCRGWHLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590198
Record name (3,5-Difluoro-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Difluoro-4-methoxyphenyl)boronic acid

CAS RN

208641-98-9
Record name (3,5-Difluoro-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound is prepared analogously to Intermediate 8 by replacing 4-Bromo-2-chloro-6-fluoro-phenol with 5-Bromo-1,3-difluoro-2-methoxy-benzene to afford the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-Difluoro-4-methoxyphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3,5-Difluoro-4-methoxyphenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3,5-Difluoro-4-methoxyphenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3,5-Difluoro-4-methoxyphenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3,5-Difluoro-4-methoxyphenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3,5-Difluoro-4-methoxyphenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.